3-(4-Bromophenyl)-1,1-diphenylurea
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Overview
Description
3-(4-Bromophenyl)-1,1-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group attached to a diphenylurea backbone
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
For instance, they can increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury . They can also affect the cholinergic nervous system by reducing the activity of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine .
Result of Action
Similar compounds have shown potent activity against hiv-1 . They have also been found to reduce the level of AchE significantly, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles, often directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,1-diphenylurea typically involves the reaction of 4-bromoaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted urea derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-1,1-diphenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a urea linkage.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This derivative contains a thiourea group and an indole moiety, offering different biological activities.
Uniqueness
3-(4-Bromophenyl)-1,1-diphenylurea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a diphenylurea backbone makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIGTYUZUXOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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